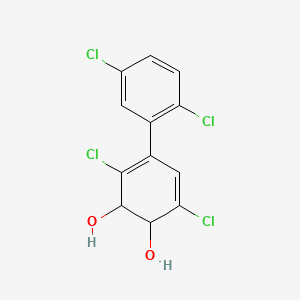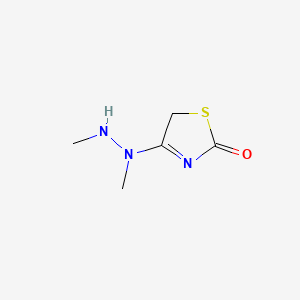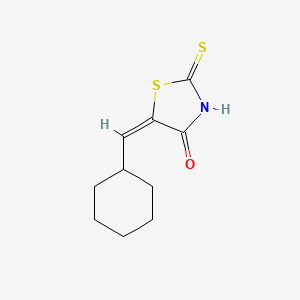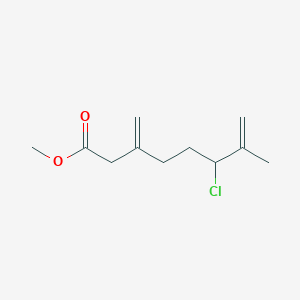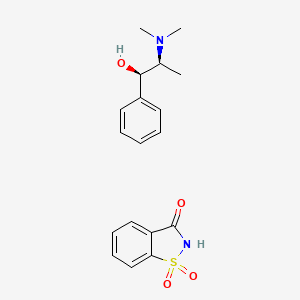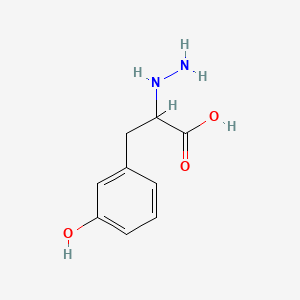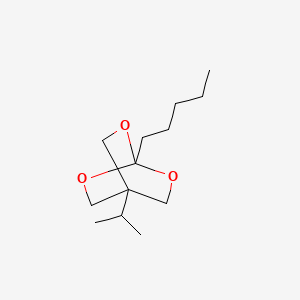
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol is a specialized organic compound belonging to the class of ortho esters. Ortho esters are characterized by having three alkoxy groups attached to a single carbon atom. This particular compound is notable for its cyclic structure, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol can be synthesized through several methods:
Pinner Reaction: This method involves the reaction of nitriles with alcohols in the presence of hydrogen chloride.
Reaction with Sodium Alkoxide: Another method involves the reaction of 1,1,1-trichloroalkanes with sodium alkoxide to produce the ortho ester.
Industrial Production Methods
Industrial production of ortho esters often employs the Pinner reaction due to its efficiency and the availability of starting materials. The reaction requires anhydrous conditions to prevent hydrolysis of the intermediate compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol undergoes several types of chemical reactions:
Hydrolysis: This compound is readily hydrolyzed in mild aqueous acid to form esters.
Johnson–Claisen Rearrangement: This reaction involves the conversion of an allylic alcohol with an ortho ester to give a γ,δ-unsaturated ester.
Bodroux–Chichibabin Aldehyde Synthesis: In this reaction, an ortho ester reacts with a Grignard reagent to form an aldehyde.
Common Reagents and Conditions
Hydrolysis: Mild aqueous acid or base conditions.
Johnson–Claisen Rearrangement: Requires an ortho ester with a deprotonatable alpha carbon.
Bodroux–Chichibabin Aldehyde Synthesis: Utilizes Grignard reagents.
Major Products
Hydrolysis: Produces esters and alcohols.
Johnson–Claisen Rearrangement: Produces γ,δ-unsaturated esters.
Bodroux–Chichibabin Aldehyde Synthesis: Produces aldehydes.
Wissenschaftliche Forschungsanwendungen
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a protective group in organic synthesis due to its stability towards strong nucleophiles and bases.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Wirkmechanismus
The mechanism of action of orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol involves its hydrolysis to form esters and alcohols. The molecular targets and pathways depend on the specific application and the nature of the reactants involved. For example, in the Bodroux–Chichibabin aldehyde synthesis, the ortho ester reacts with a Grignard reagent to form an aldehyde through a formylation reaction .
Vergleich Mit ähnlichen Verbindungen
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol can be compared with other ortho esters such as:
Trimethyl Orthoformate: Used in similar hydrolysis reactions but differs in its alkoxy groups.
Triethyl Orthoacetate: Utilized in the Johnson–Claisen rearrangement but has different reactivity due to its structure.
The uniqueness of this compound lies in its cyclic structure, which imparts distinct chemical properties and reactivity compared to its acyclic counterparts.
Eigenschaften
CAS-Nummer |
78219-79-1 |
|---|---|
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
1-pentyl-4-propan-2-yl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H24O3/c1-4-5-6-7-13-14-8-12(9-15-13,10-16-13)11(2)3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
UNGGCBFMTPPGFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC12OCC(CO1)(CO2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


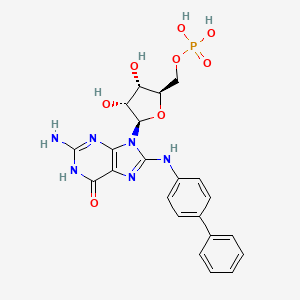

![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
